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Compound of Interest

Compound Name: Frubiase

Cat. No.: B14633507

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich der Leistung von "Frubiase" Sport-
Produkten mit alternativen Sporterndhrungsstrategien. Der Fokus liegt auf der Darstellung von
experimentellen Daten, detaillierten Versuchsprotokollen und den zugrunde liegenden
biochemischen Signalwegen, um eine fundierte Bewertung der potenziellen Wirkungsweisen in
verschiedenen sportlichen Disziplinen zu ermdglichen.

Zusammenfassung der quantitativen Daten

Die ernahrungsphysiologischen Strategien im Sport zielen hauptsachlich auf die Optimierung
der Energiebereitstellung, die Aufrechterhaltung der Muskelfunktion und die Unterstlitzung der
Regeneration ab. "Frubiase SPORT AUSDAUER" kombiniert das langsam freisetzende
Kohlenhydrat Palatinose™ mit einer Matrix aus Vitaminen und Mineralstoffen. Im Vergleich
dazu setzen viele herkdmmliche Sportgetrédnke auf schnell verfligbare Kohlenhydrate wie
Maltodextrin oder Glukose.

Die folgende Tabelle fasst die wichtigsten quantitativen Ergebnisse aus vergleichenden Studien
zusammen, die die Wirkung von Palatinose™ (einem Hauptbestandteil von Frubiase SPORT
AUSDAUER) im Vergleich zu Maltodextrin in Ausdauersportarten untersuchen.
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Geringerer

Niedriger
Verbrauch von

Kohlenhydratoxid = wahrend der
Hoher Radsport Kohlenhydraten

ation Ausdauerbelastu
ng[2]

zu Beginn der
Belastung.[2]

Zu den Vitamin- und Mineralstoffkomponenten in "Frubiase" gibt es umfangreiche, aber auch
kontroverse Forschung. Die allgemeine Schlussfolgerung ist, dass eine Supplementierung die
Leistung bei Personen mit einem bestehenden Mangel verbessern kann. Bei gut ernahrten
Athleten sind die leistungssteigernden Effekte einer zusatzlichen Supplementierung oft nicht
signifikant. Einige Studien deuten sogar darauf hin, dass hohe Dosen von Antioxidantien wie
Vitamin C und E die zellularen Anpassungen an das Training beeintrachtigen kénnten.
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Detaillierte experimentelle Protokolle

Die Validitat der Forschungsergebnisse hangt entscheidend von den angewandten Methoden
ab. Nachfolgend finden Sie detaillierte Protokolle fir Schlussel-Experimente, die zur Bewertung
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der Leistungsfahigkeit in verschiedenen sportlichen Kontexten herangezogen werden kénnen.

Ausdauersport: Protokoll fiir einen Radsport-
Zeitfahrtest

Dieses Protokoll wurde in Studien verwendet, die die Auswirkungen von Palatinose™ im
Vergleich zu Maltodextrin untersuchten.[1][2]

Teilnehmer: Trainierte mannliche Radsportler.

» Design: Randomisiertes, doppelblindes Cross-Over-Design. Jeder Teilnehmer durchlauft
beide Bedingungen (Palatinose™ und Maltodextrin) in zufalliger Reihenfolge.

e Supplementierung: 45 Minuten vor der Belastung nehmen die Teilnehmer 750 ml eines
Getranks zu sich, das 10% Kohlenhydrate enthélt (entweder Palatinose™ oder
Maltodextrin).

o Belastungsprotokoll:

o Phase 1 (Ausdauer): 90 Minuten Radfahren bei moderater Intensitét (ca. 60% der
maximalen Sauerstoffaufnahme, VOz2max). Wéahrend dieser Phase werden regelméafig
Blutproben zur Bestimmung von Glukose und Laktat entnommen und die
Substratoxidation mittels Spirometrie gemessen.

o Phase 2 (Leistungstest): Unmittelbar nach der Ausdauerphase absolvieren die Teilnehmer
ein selbstgesteuertes Zeitfahren tber eine festgelegte Distanz (z. B. 16,1 km) oder eine
festgelegte Arbeitsmenge (z. B. 600 kJ).[8][9] Die primaren Endpunkte sind die fur das
Zeitfahren benotigte Zeit und die durchschnittliche Leistungsabgabe (in Watt).

e Messungen:
o Leistung: Zeit, Leistungsabgabe (Watt), Geschwindigkeit.
o Physiologie: Herzfrequenz, Laktatkonzentration im Blut, Blutzuckerspiegel.

o Metabolismus: Respiratorischer Quotient zur Bestimmung der Kohlenhydrat- und
Fettoxidationsraten.
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Kraftsport: Protokoll zur Bestimmung der Maximalkraft
(1-RM) und Muskelkraftausdauer

Dieses Protokoll dient der Bewertung der grundlegenden Kraftfahigkeiten.
o Teilnehmer: Krafttrainingserfahrene oder untrainierte Personen, je nach Studienziel.
o Maximalkrafttest (1-Repetition-Maximum - 1-RM):

o Aufwarmen: Die Teilnehmer fuihren einen allgemeinen aeroben Aufwarmteil durch, gefolgt
von spezifischen Aufwarmsatzen der Testibung (z. B. Kniebeuge oder Bankdriicken) mit
leichter bis moderater Last (5-10 Wiederholungen bei 40-60% des geschéatzten 1-RM).[10]

o Testdurchfihrung: Nach einer kurzen Pause wird das Gewicht schrittweise erhéht. Nach
jedem erfolgreichen Versuch gibt es eine Pause von 3-5 Minuten. Das Ziel ist es, das
maximale Gewicht zu finden, das fur eine vollstandige Wiederholung mit korrekter Technik
gehoben werden kann.[10][11]

e Muskelkraftausdauertest:

o Protokoll: Die Teilnehmer fiihren so viele Wiederholungen wie mdglich mit einem
festgelegten Prozentsatz ihres 1-RM (z. B. 70%) oder ihres Kérpergewichts aus.[12]

o Alternative (Feldtest): Maximale Anzahl an Liegestitzen oder Klimmztgen bis zur
Erschopfung.[11][13]

e Messungen:
o Maximalkraft: Gewicht des erfolgreichen 1-RM in kg.

o Kraftausdauer: Anzahl der absolvierten Wiederholungen.

Mannschaftssport: Protokoll zur Bewertung von
Geschwindigkeit und Agilitat

Diese Tests sind relevant fuir Sportarten, die durch intermittierende, hochintensive Belastungen
gekennzeichnet sind.
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Teilnehmer: Aktive Mannschaftssportler.

Sprinttest (z. B. 40-Yard-Sprint):

o Protokoll: Nach einem standardisierten Aufwarmen sprinten die Athleten eine festgelegte
Distanz (z. B. 40 Yards oder 30 Meter) aus dem Hochstart. Die Zeit wird mittels
Lichtschranken oder manuell erfasst. Es werden mehrere Versuche mit ausreichender
Pause durchgefihrt, und der beste Versuch wird gewertet.[14][15]

Agilitatstest (z. B. T-Test oder Pro-Agility-Test):

o Protokoll: Die Athleten durchlaufen einen standardisierten Parcours mit schnellen
Richtungswechseln (vorwarts, seitwarts, rickwarts). Die Zeit, die zum Absolvieren des
Parcours benétigt wird, wird gemessen.

Messungen:
o Geschwindigkeit: Zeit in Sekunden fur die Sprintdistanz.
o Agilitat: Zeit in Sekunden fir den Agilitatsparcours.

Visualisierung von Signalwegen und
Arbeitsablaufen

Die folgenden Diagramme, erstellt in der DOT-Sprache von Graphviz, visualisieren die
relevanten biochemischen Signalwege und experimentellen Arbeitsablaufe.

Signalweg: Energiebereitstellung im Ausdauersport
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Alternative 2: Maltodextrin

Alternative 1: Palatinose™ (Frubiase)

Maltodextrin
(schnelle Hydrolyse)

Schnelle Glukosefreisetzung Schneller Blutzuckeranstieg Hohe Insulinausschiittung

Glykogen-Einsparung Verbesserte Ausdauerleistung

Geringe Insulinausschittung Erhohte Fettoxidation

Palatinose™ Stabile, langsame .
(langsame Hydrolyse) Glukosefreisetzung StabllerBllitztickerspiegel

Click to download full resolution via product page

Abbildung 1: Vergleich der metabolischen Signalwege von Palatinose™ und Maltodextrin.

Signalweg: Rolle von Magnesium und B-Vitaminen in
der Muskelzelle
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Energiestoffwechsel Kofaktoren (Frubiase)
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Abbildung 2: Rolle von B-Vitaminen und Magnesium im Energiestoffwechsel der Muskelzelle.

Experimenteller Arbeitsablauf: Cross-Over-Studie
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Rekrutierung & Baseline-Tests
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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